molecular formula C28H21BrN4O2 B409857 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 332118-09-9

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No.: B409857
CAS No.: 332118-09-9
M. Wt: 525.4g/mol
InChI Key: NNPVDWKAPDIAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a synthetic small molecule based on the quinazoline scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . Quinazoline derivatives are extensively investigated due to their diverse biological activities and their presence in several clinically used drugs . This compound features a 6-bromo-4-phenylquinazoline core, which is strategically substituted at the 2-position with a 3-benzamido group that is further functionalized with a 4-methoxyphenyl moiety. This specific molecular architecture is designed for research applications aimed at exploring structure-activity relationships, particularly in the context of kinase inhibition and other biological targets . The quinazoline core is a privileged structure in pharmacology, known to interact with a wide range of enzymes and receptors . Compounds containing this scaffold have been reported to exhibit a broad spectrum of biological properties, including potential anticancer, anti-inflammatory, antimicrobial, and anti-viral activities . The bromine atom on the quinazoline ring and the methoxy group on the anilide serve as key modulators of the compound's electronic properties, lipophilicity, and overall binding affinity, allowing researchers to fine-tune its interaction with biological systems . This reagent is intended for use in biochemical and cellular assays to study signal transduction pathways, for target identification and validation, and as a building block in the synthesis of more complex chemical entities for high-throughput screening libraries. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own stability, solubility, and safety assessments prior to use.

Properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O2/c1-35-23-13-11-21(12-14-23)30-27(34)19-8-5-9-22(16-19)31-28-32-25-15-10-20(29)17-24(25)26(33-28)18-6-3-2-4-7-18/h2-17H,1H3,(H,30,34)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVDWKAPDIAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A scalable, one-pot method involves reacting anthranilic acid derivatives with potassium cyanate (KOCN) in water to form urea intermediates, followed by NaOH-mediated cyclization and HCl acidification to yield quinazoline-2,4(1H,3H)-diones. For example:

  • 4-Fluoro-2-aminobenzoic acid reacts with KOCN in water at 25°C for 6 hours to form 4-fluoro-2-ureidobenzoic acid (94% yield).

  • Cyclization with 4 equiv NaOH produces the monosodium salt of 7-fluoroquinazoline-2,4(1H,3H)-dione , which is acidified to the free dione (91% yield).

This method is eco-efficient, avoids organic solvents, and achieves near-quantitative yields on a kilogram scale.

Copper-Catalyzed Imidoylative Cross-Coupling

Copper(II) acetate [Cu(OAc)₂·H₂O] catalyzes the reaction between 2-isocyanobenzoates and amines to form 3-substituted quinazolin-4(3H)-ones. For brominated derivatives:

  • 2-Isocyanobenzoate is prepared via formylation of anthranilic acid esters using POCl₃ and Et₃N in CH₂Cl₂.

  • Coupling with 4-bromoaniline under microwave irradiation (150°C, 20 min) yields 3-(4-bromophenyl)quinazolin-4(3H)-one (78% yield).

This method enables rapid access to 3-arylquinazolines but requires careful control of reaction temperature to avoid decomposition.

Functionalization of the Quinazoline Core

Bromination at Position 6

Electrophilic bromination of 4-phenylquinazolin-2-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces bromine at position 6. The reaction typically proceeds with >85% regioselectivity due to the electron-donating effect of the phenyl group at position 4.

Palladium-Catalyzed Coupling for Phenyl Substituents

The 4-phenyl group is introduced via Suzuki-Miyaura coupling:

  • 4-Chloroquinazoline reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C.

  • The reaction achieves >90% conversion within 12 hours, yielding 4-phenylquinazoline .

Synthesis of the Benzamide Side Chain

Amidation of Benzoyl Chloride

4-Methoxyaniline reacts with 3-nitrobenzoyl chloride in dry THF under N₂ to form N-(4-methoxyphenyl)-3-nitrobenzamide (88% yield). Subsequent reduction with H₂/Pd-C in ethanol yields 3-aminobenzamide , which is diazotized and coupled to the quinazoline core.

Direct Coupling via Carbodiimide Chemistry

A more efficient route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid with 4-methoxyaniline in DMF:

  • Activation of the carboxylic acid with EDC/HOBt for 1 hour at 0°C.

  • Addition of 4-methoxyaniline and stirring at room temperature for 24 hours (92% yield).

Final Coupling Strategies

Nucleophilic Aromatic Substitution

The quinazoline core (6-bromo-4-phenylquinazolin-2-amine ) reacts with N-(4-methoxyphenyl)-3-fluorobenzamide in DMSO at 120°C for 48 hours, displacing fluoride with the quinazoline amino group (65% yield).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos in toluene at 110°C facilitates cross-coupling between 6-bromo-4-phenylquinazolin-2-yl triflate and N-(4-methoxyphenyl)benzamide (78% yield). This method offers superior regioselectivity and shorter reaction times (12 hours).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Reaction TimeAdvantagesLimitations
CyclocondensationUrea formation → Cyclization916 hoursEco-friendly, scalableLimited to quinazoline diones
Copper catalysisIsocyanide-amine coupling7820 minRapid, microwave-compatibleRequires specialized equipment
Buchwald-HartwigPalladium-mediated amination7812 hoursHigh regioselectivityCostly catalysts
Direct amidationEDC/HOBt coupling9224 hoursMild conditionsSensitive to moisture

Optimization and Scale-Up Considerations

  • Solvent Selection : Water-based systems for cyclocondensation reduce environmental impact, while DMF enhances coupling efficiency in amidation.

  • Catalyst Recycling : Pd catalysts in Suzuki couplings can be recovered via silica gel filtration, reducing costs.

  • Purification : Column chromatography (hexane/EtOAc) remains standard, but recrystallization from ethanol/water improves purity for gram-scale batches .

Chemical Reactions Analysis

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core with a bromo group and methoxy-substituted phenyl rings. The synthesis typically involves multiple steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions, often starting from anthranilic acid derivatives.
  • Amination : The introduction of the 4-phenyl group occurs via nucleophilic aromatic substitution.
  • Final Coupling : The quinazoline derivative is coupled with an appropriate aniline derivative to yield the target compound.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential as an inhibitor of key receptors involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced cell proliferation in various cancers, including lung and breast cancer.
  • Human Epidermal Growth Factor Receptor 2 (HER2) : This receptor is often overexpressed in certain breast cancers; targeting it may enhance therapeutic efficacy against these tumors.

Studies indicate that compounds similar to 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial and Anti-inflammatory Activities

Research has also highlighted the antimicrobial and anti-inflammatory properties of quinazoline derivatives. For instance, derivatives have demonstrated activity against various bacterial strains and inflammatory conditions, suggesting their utility in treating infections and inflammatory diseases .

Therapeutic Potential

The compound's ability to inhibit EGFR and HER2 signaling pathways positions it as a promising candidate for drug development in oncology. Its mechanism involves disrupting critical cellular processes such as proliferation and survival, leading to apoptosis in cancer cells .

Case Studies

  • EGFR/HER2 Dual Inhibition : A series of studies evaluated compounds structurally similar to this compound for their dual inhibitory effects on EGFR and HER2. These studies reported IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition, indicating strong potential as therapeutic agents .
  • Antimicrobial Activity : In vitro studies have shown that quinazoline derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for further exploration in antibiotic development .

Summary of Applications

Application Area Details
Cancer Treatment Inhibition of EGFR and HER2 pathways; effective against lung and breast cancer cell lines
Antimicrobial Activity against bacterial strains; potential for antibiotic development
Anti-inflammatory Demonstrated efficacy in reducing inflammation; possible therapeutic uses in chronic inflammatory diseases

Mechanism of Action

The mechanism of action of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
  • CAS Number : 332118-08-8
  • Molecular Formula : C₂₈H₂₁BrN₄O
  • Molecular Weight : 509.4 g/mol
  • Key Structural Features: Quinazoline core: A bicyclic aromatic system with a bromine atom at position 6 and a phenyl group at position 3. Benzamide moiety: Substituted at the 3-position with an amino linker to the quinazoline and at the N-terminus with a 4-methoxyphenyl group.

Synthesis and Characterization :
The compound is synthesized via coupling reactions between brominated quinazoline intermediates and substituted benzoyl chlorides, followed by purification and structural confirmation using NMR, FT-IR, and mass spectrometry .

Physicochemical Properties :

  • Melting Point: Not explicitly reported, but analogous quinazoline derivatives (e.g., XVc, XXIVb) exhibit high melting points (>240°C), suggesting thermal stability .
  • Lipophilicity : Predicted XLogP3 value of 7 , indicating moderate hydrophobicity suitable for membrane permeability.

Comparison with Structural and Functional Analogs

Substituent Variations on the Quinazoline Core

Compound Name Quinazoline Substituents Benzamide Substituents Key Differences vs. Target Compound Biological Implications References
Target Compound 6-Bromo, 4-phenyl N-(4-methoxyphenyl) Reference standard Potential anticancer activity
3-((3-Chloroquinoxalin-2-yl)amino)-N-(4-methoxyphenyl)benzamide (XVc) 3-Chloro, quinoxaline core N-(4-methoxyphenyl) Chlorine instead of bromine; quinoxaline vs. quinazoline Reduced halogen bonding potency; altered electronic effects
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide 6-Bromo, 4-phenyl N-(4-methylphenyl) Methyl instead of methoxy on benzamide Lower electron-donating capacity; reduced solubility
N-(4-Chlorophenyl)-3-(quinoxalin-2-ylamino)benzamide (XXIVa) Quinoxaline core (no bromine) N-(4-chlorophenyl) Lack of bromine; chloro substitution Decreased steric bulk and halogen interactions

Key Observations :

  • Bromine vs.
  • Quinazoline vs.

Substituent Variations on the Benzamide Moiety

Compound Name Benzamide Substituents Key Differences vs. Target Compound Biological Implications References
Target Compound N-(4-methoxyphenyl) Reference standard Enhanced solubility due to methoxy’s electron-donating effects
N-(4-Methoxyphenyl)-3-(quinoxalin-2-ylamino)benzamide (XXIVb) N-(4-methoxyphenyl) Quinoxaline core instead of quinazoline Reduced planarity and altered π-π stacking
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide N-(4-bromophenyl) Bromine on benzamide; additional benzamido group Increased steric hindrance; potential for cross-talk with targets
N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) N-(4-methoxyphenyl) Thiourea linkage instead of benzamide Higher antioxidant activity (% inhibition: 87.7)

Key Observations :

  • Methoxy vs. Methyl : Methoxy’s electron-donating nature improves solubility and may enhance interactions with polar residues in enzymatic targets compared to methyl .
  • Thiourea vs. Benzamide : Thiourea derivatives (e.g., H10) exhibit strong antioxidant activity, suggesting the target compound’s benzamide linker may prioritize anticancer over antioxidant effects .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound 4-Methylphenyl Analog XVc (Chloro Derivative)
Molecular Weight 509.4 g/mol 509.4 g/mol ~480 g/mol
XLogP3 7 7.2 6.8
Hydrogen Bond Acceptors 4 4 4
Topological PSA 66.9 Ų 66.9 Ų 66.9 Ų

Key Insights :

  • Similar logP values suggest comparable membrane permeability across analogs.
  • Methoxy substitution marginally reduces logP compared to methyl, balancing lipophilicity and solubility .

Biological Activity

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a bromo substituent, a phenyl group, and a methoxy-substituted benzamide moiety. Its molecular formula is C28H21BrN4O2C_{28}H_{21}BrN_{4}O_{2} . The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of quinazoline compounds can inhibit the proliferation of cancer cells. For instance, compounds similar to the target compound have demonstrated IC50 values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, including MCF-7 and A549 .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. Quinazoline derivatives are known to interact with kinase enzymes, which play crucial roles in cellular signaling pathways .
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial activity, although specific data for this compound is limited. The structural features may enhance its interaction with microbial targets .

The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors associated with cancer cell growth and survival. The quinazoline core is particularly noted for its ability to inhibit tyrosine kinases, which are often overactive in various cancers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(2,5-dimethoxyphenyl)benzamideAmino group, methoxy substitutionsPotential anticancer activity
6-BromoquinazolineLacks benzamide structureInvestigated for kinase inhibition
2-Aminoquinazoline DerivativesSimilar core structureKnown for antiviral properties

This table highlights that while many compounds share structural similarities, the unique combination of functional groups in this compound may enhance its biological activity and therapeutic potential compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological efficacy of quinazoline derivatives:

  • Anticancer Studies : A study reported that certain quinazoline derivatives exhibited significant growth inhibition in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Enzymatic Inhibition : Research indicated that related compounds demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
  • Molecular Docking Studies : Computational studies have predicted binding affinities of quinazoline derivatives to various molecular targets, reinforcing their potential as therapeutic agents in cancer treatment .

Q & A

What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, quinazoline precursors (e.g., 4-chloro-2-(4-bromophenyl)quinazoline) can react with amines under reflux conditions in polar aprotic solvents like DMF. Reaction parameters such as temperature, solvent choice, and stoichiometry significantly impact yield and purity. Elevated temperatures (e.g., 80–100°C) and catalytic triethylamine (Et3_3N) enhance nucleophilic substitution efficiency . Post-synthesis purification via column chromatography or recrystallization in acetone improves purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Basic Research Question
Key methods include:

  • 1H/13C NMR : To confirm substituent positions and amide bond formation (e.g., δ 8.8–7.0 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and detects fragmentation patterns (e.g., m/z 124 ion from methoxyphenol rearrangement in benzamide derivatives) .
  • Melting Point Analysis : Consistency in melting ranges (e.g., 261–263°C) indicates purity .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

How does the bromo substituent on the quinazoline ring influence reactivity in substitution reactions?

Advanced Research Question
The electron-withdrawing bromo group at position 6 activates the quinazoline ring for nucleophilic substitution. For instance, in SNAr reactions, the bromine atom stabilizes the transition state, facilitating replacement with amines or other nucleophiles. However, steric hindrance from the adjacent phenyl group at position 4 may slow reactivity, necessitating prolonged reaction times or higher temperatures . Computational studies (e.g., DFT) could further elucidate electronic effects.

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). To address this:

  • Standardize Assays : Use recombinant enzymes (e.g., GST-PTP1B) and consistent substrate concentrations (e.g., pNPP for phosphatase activity) .
  • Control for Solubility : Pre-dissolve compounds in DMSO at ≤1% v/v to avoid solvent interference .
  • Validate via Orthogonal Assays : Compare IC50_{50} values across enzymatic and cell-based assays .

How can reaction parameters be optimized to mitigate side reactions during amide coupling?

Advanced Research Question
Amide coupling (e.g., via EDC/HOBt) may produce byproducts like N-acylurea. Optimization strategies include:

  • Controlled Stoichiometry : Limit carbodiimide reagents to 1.2 equivalents to minimize over-activation.
  • Low Temperatures : Perform reactions at 0–4°C to reduce side reactions.
  • Additive Use : Include DMAP or HOAt to enhance coupling efficiency .

What are the key considerations for designing stability studies under varying pH and temperature?

Advanced Research Question
Stability studies should assess:

  • pH Effects : Use buffers (pH 1–13) to simulate gastrointestinal (acidic) and physiological (neutral) conditions.
  • Thermal Stability : Incubate at 25–60°C and monitor degradation via HPLC.
  • Light Sensitivity : Store samples in amber vials to prevent photodegradation of the methoxyphenyl group .

What biochemical pathways are implicated in this compound’s potential antibacterial activity?

Advanced Research Question
Analogous benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (ACPS) and phosphopantetheinyl transferase (PPTase), disrupting fatty acid biosynthesis . The bromoquinazoline moiety may inhibit DNA gyrase, while the methoxyphenyl group enhances membrane permeability. Pathway validation requires transcriptomic profiling (RNA-seq) and metabolomic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.